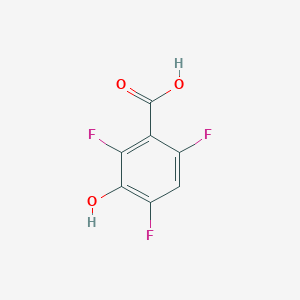

2,4,6-Trifluoro-3-hydroxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3F3O3 |

|---|---|

Molecular Weight |

192.09 g/mol |

IUPAC Name |

2,4,6-trifluoro-3-hydroxybenzoic acid |

InChI |

InChI=1S/C7H3F3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) |

InChI Key |

OQLHPUYOVBYIAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)F)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Trifluoro 3 Hydroxybenzoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2,4,6-trifluoro-3-hydroxybenzoic acid suggests several plausible disconnection points, leading to various potential starting materials. The primary disconnections involve the carboxyl and hydroxyl groups, as their introduction onto a pre-fluorinated aromatic ring is a common synthetic strategy.

Derivatization from Highly Fluorinated Aromatic Systems

One logical retrosynthetic approach begins with a readily available, highly fluorinated benzene (B151609) derivative, such as 1,3,5-trifluorobenzene (B1201519). The synthetic challenge then lies in the regioselective introduction of the hydroxyl and carboxyl groups at the desired positions.

Route A: Hydroxylation followed by Carboxylation: This pathway would involve the initial selective hydroxylation of 1,3,5-trifluorobenzene to produce 2,4,6-trifluorophenol (B1297822). Subsequent carboxylation at the 3-position would yield the target molecule.

Route B: Carboxylation followed by Hydroxylation: Alternatively, 1,3,5-trifluorobenzene could first be carboxylated to give 2,4,6-trifluorobenzoic acid. The subsequent challenge would be the regioselective introduction of a hydroxyl group at the 3-position.

Key Precursors for Derivatization from Highly Fluorinated Aromatic Systems:

| Precursor | Rationale |

| 1,3,5-Trifluorobenzene | A commercially available starting material with the core trifluorinated ring system. |

| 2,4,6-Trifluorophenol | A potential intermediate that requires subsequent carboxylation. |

| 2,4,6-Trifluorobenzoic Acid | A potential intermediate that requires subsequent hydroxylation. |

Approaches from Halogenated Benzoic Acid Analogues

Another viable retrosynthetic strategy involves starting with a benzoic acid derivative that already contains some of the required halogen and functional groups. This approach focuses on the introduction of the remaining fluorine and hydroxyl substituents.

Route C: Fluorination of a Dihydroxybenzoic Acid Derivative: This pathway could start from a dihydroxybenzoic acid and involve electrophilic or nucleophilic fluorination to introduce the three fluorine atoms. The regioselectivity of the fluorination would be a critical step.

Route D: Functional Group Interconversion from a Halogenated Precursor: A plausible precursor could be a molecule like 3-amino-2,4,6-trifluorobenzoic acid. A Sandmeyer reaction could then be employed to convert the amino group into a hydroxyl group. The synthesis of the amino precursor would be a key initial step.

Key Precursors for Approaches from Halogenated Benzoic Acid Analogues:

| Precursor | Rationale |

| Dihydroxybenzoic Acid Derivatives | Starting materials that contain the carboxyl and hydroxyl functionalities, requiring subsequent fluorination. |

| 3-Amino-2,4,6-trifluorobenzoic acid | A precursor where the amino group can be converted to a hydroxyl group in the final step. |

Direct Fluorination Strategies

Direct fluorination of a suitable precursor is a powerful method for the synthesis of fluorinated aromatic compounds. Both electrophilic and nucleophilic fluorination methods could potentially be employed for the synthesis of this compound.

Electrophilic Fluorination Routes

Electrophilic fluorination would involve the reaction of an electron-rich aromatic precursor with an electrophilic fluorine source (e.g., F-TEDA-BF4, Selectfluor®). A potential substrate for this reaction could be a dihydroxybenzoic acid, where the hydroxyl groups activate the ring towards electrophilic attack. However, controlling the regioselectivity to achieve the desired 2,4,6-trifluoro substitution pattern would be a significant challenge due to the directing effects of the existing functional groups.

Nucleophilic Aromatic Substitution with Fluoride (B91410) Sources

Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine onto an activated aromatic ring. This approach would require a precursor with good leaving groups (e.g., -Cl, -NO2) at the positions where fluorine is to be introduced, and electron-withdrawing groups to activate the ring for nucleophilic attack. A potential precursor could be a polychlorinated or nitrated hydroxybenzoic acid. The reaction would be carried out using a fluoride source such as potassium fluoride or cesium fluoride.

Hydroxylation and Carboxylation Protocols

The introduction of hydroxyl and carboxyl groups onto a pre-existing fluorinated aromatic ring is a key strategy in the proposed synthetic routes.

Hydroxylation Protocols:

The direct hydroxylation of an activated aromatic ring can be challenging. For a precursor like 2,4,6-trifluorobenzoic acid, the introduction of a hydroxyl group at the 3-position is not straightforward. Potential methods that could be explored include:

Directed Ortho-Metalation followed by Electrophilic Hydroxylation: The carboxylate group can act as a directing group for ortho-lithiation. unblog.frwikipedia.orgsemanticscholar.orgrsc.orguwindsor.ca Treatment of 2,4,6-trifluorobenzoic acid with a strong base like lithium diisopropylamide (LDA) could potentially lead to deprotonation at the 3-position. The resulting aryllithium species could then be quenched with an electrophilic oxygen source (e.g., a peroxide or a borate (B1201080) ester followed by oxidation) to introduce the hydroxyl group. The presence of three electron-withdrawing fluorine atoms would influence the acidity of the ring protons and the stability of the intermediate organometallic species.

Nucleophilic Aromatic Substitution of Hydrogen: In highly electron-deficient aromatic systems, direct nucleophilic substitution of a hydrogen atom by a hydroxide (B78521) source can sometimes be achieved, although this is generally a difficult transformation.

Carboxylation Protocols:

The introduction of a carboxyl group onto 2,4,6-trifluorophenol would be a key step in one of the proposed synthetic routes.

Kolbe-Schmitt Reaction: This classic reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and elevated temperature. The regioselectivity of this reaction on 2,4,6-trifluorophenol would need to be determined, as carboxylation could potentially occur at the 3- or 5-position.

Directed Ortho-Metalation followed by Carboxylation: The hydroxyl group of 2,4,6-trifluorophenol can act as a directing group for ortho-metalation. unblog.frwikipedia.orgsemanticscholar.orgrsc.orguwindsor.ca After protection of the hydroxyl group, treatment with a strong base could lead to lithiation at the adjacent 3-position. Quenching the resulting aryllithium with carbon dioxide would introduce the carboxyl group.

Selective Introduction of the Hydroxyl Group

The selective introduction of a hydroxyl group onto a highly fluorinated benzene ring is a critical step in the synthesis of this compound. Direct hydroxylation is often difficult to control and can lead to a mixture of products. Therefore, indirect methods, typically involving the transformation of another functional group, are more common. A prevalent strategy involves the diazotization of an amino group, followed by hydrolysis.

This process would begin with a precursor such as 3-amino-2,4,6-trifluorobenzoic acid. The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is often unstable and can be readily hydrolyzed by heating in an aqueous solution to yield the desired hydroxyl group. The success of this reaction depends on the stability of the diazonium intermediate and the reaction conditions, as competing side reactions can occur. scirp.orgthieme-connect.de

Carboxylation Reactions for Benzoic Acid Formation

The introduction of a carboxyl group to form the benzoic acid structure can be achieved through various carboxylation reactions. A classical approach is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. For the synthesis of the target molecule, this would imply starting with 2,4,6-trifluorophenol.

However, the high degree of fluorination on the aromatic ring significantly deactivates it towards electrophilic substitution, making traditional carboxylation methods challenging. Alternative strategies often involve the use of organometallic intermediates. For instance, a precursor like 1-bromo-2,4,6-trifluoro-3-hydroxybenzene could be converted into an organolithium or Grignard reagent, followed by quenching with carbon dioxide to form the carboxylic acid. These reactions require strictly anhydrous conditions and low temperatures to prevent side reactions. Another powerful method is the hydrolysis of a nitrile (cyanide) group, which can be introduced via nucleophilic aromatic substitution or transition-metal-catalyzed cyanation.

Multi-Step Synthetic Sequences and Optimization

Due to the complexities of introducing multiple substituents with specific regiochemistry onto a fluorinated benzene ring, multi-step synthetic sequences are generally required. These pathways are designed to carefully build the molecule by taking advantage of the directing effects of existing substituents and employing robust chemical transformations.

Nitration, Reduction, and Diazotization Pathways

A logical multi-step pathway to this compound can be adapted from established syntheses of similar compounds, such as 2,4-difluoro-3-hydroxybenzoic acid. google.com This sequence involves the initial introduction of a nitro group, which can then be reduced to an amine and subsequently converted to a hydroxyl group via a diazonium salt.

A plausible synthetic route could start from 1,3,5-trifluorobenzene. The synthesis would proceed as follows:

Nitration: Introduction of a nitro group via electrophilic aromatic substitution.

Reduction: The nitro group is reduced to an amino group, for example, using iron powder in the presence of an acid catalyst. google.com

Introduction of a Precursor to the Carboxyl Group: A cyano or bromo group could be introduced at this stage. For instance, bromination of the aminotrifluorobenzene derivative. google.com

Diazotization and Deamination/Hydrolysis: The amino group can be removed (deamination) or converted to a hydroxyl group (hydrolysis).

Functional Group Conversion: Finally, the precursor group (e.g., cyano) is converted to the carboxylic acid.

A patent for a related compound outlines a detailed sequence starting from 3,4,5-trifluoronitrobenzene, involving methoxylation, reduction, bromination, deamination, cyanation, and final hydrolysis to yield the hydroxybenzoic acid. google.com This highlights the modularity of these multi-step approaches.

| Step | Reaction | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1 | Reduction of Nitro Group | Reduced iron powder, Acetate (B1210297) or Ammonium chloride | Aqueous phase |

| 2 | Bromination | N-Bromosuccinimide (NBS) | Aprotic polar solvent, 20-40 °C |

| 3 | Deamination | Orthophosphorous acid | 0-80 °C |

| 4 | Cyanation | Cuprous cyanide (CuCN) | Aprotic polar solvent (e.g., DMF), 80-150 °C, 2-5 hr |

| 5 | Hydrolysis | Hydrobromic acid | 90-140 °C |

Hydrolysis and Decarboxylation Reactions

Hydrolysis is a key final step in syntheses that utilize a nitrile precursor for the carboxyl group. The cyano group can be hydrolyzed under acidic or basic conditions to afford the carboxylic acid. For polyfluorinated compounds, strong acid hydrolysis, for example with 70% aqueous sulfuric acid at elevated temperatures (100-150°C), is often effective. google.com This method is robust and can lead to high yields of the desired benzoic acid. google.com

Decarboxylation offers another strategic route, particularly if a precursor with two carboxyl groups is accessible. For instance, a patented method describes the synthesis of the isomeric 2,4,5-trifluoro-3-hydroxybenzoic acid by heating 3,5,6-trifluoro-4-hydroxyphthalic acid in water at 140°C in a sealed tube. google.comgoogle.com This selective removal of one carboxyl group can be an efficient way to arrive at the final product, provided the phthalic acid precursor can be synthesized. The regioselectivity of the decarboxylation is a critical factor in this approach. google.com

Transition Metal-Catalyzed Approaches (e.g., C-H Fluorination, Cyanation-Hydrolysis)

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve transformations that are difficult via classical methods. For the synthesis of this compound, several catalytic strategies could be envisioned.

C-H Fluorination: While the target molecule is already trifluorinated, related C-H activation/fluorination strategies could be used to synthesize precursors. For example, starting with a di-fluorinated hydroxybenzoic acid, selective C-H fluorination could introduce the final fluorine atom. Palladium catalysts are often employed for such transformations, though they typically require a directing group to achieve high regioselectivity.

Cyanation-Hydrolysis: A common and powerful method for introducing a carboxyl group involves the palladium-catalyzed cyanation of an aryl halide (e.g., an aryl bromide or chloride), followed by hydrolysis of the resulting nitrile. google.comgoogle.com This sequence is often more efficient and proceeds under milder conditions than classical methods like the Sandmeyer reaction. For instance, a synthetic route could involve the preparation of 3-bromo-2,4,6-trifluorophenol, followed by a palladium-catalyzed cyanation and subsequent hydrolysis to yield the target acid. A patent for the synthesis of 2,4,6-trifluorobenzoic acid describes a de-chlorination step of 3,5-dichloro-2,4,6-trifluorobenzonitrile using zinc powder or a transition metal catalyst, followed by acid hydrolysis. google.com This demonstrates the utility of combining metal-mediated reactions with hydrolysis.

| Starting Material | Acid | Concentration | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| 2,4,6-trifluorobenzonitrile (B12505) | Sulfuric Acid | 70% | 140°C | 3-4 hours addition, 2 hours stir | 95% | 99% |

| 2,4,6-trifluorobenzonitrile | Hydrochloric Acid | 35% | Reflux | 3-4 hours addition, 2 hours stir | 90% | 90% |

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. Key considerations include improving atom economy, using safer solvents, reducing energy consumption, and avoiding hazardous reagents.

In the context of the synthetic pathways discussed:

Safer Solvents: Many of the described reactions use polar aprotic solvents like DMF, which have toxicity concerns. Exploring greener alternatives such as ionic liquids, supercritical fluids, or water-based systems where possible is a key goal.

Catalysis: The use of transition metal catalysts, while sometimes involving heavy metals, is often preferred over stoichiometric reagents (e.g., using a catalytic amount of palladium for cyanation instead of stoichiometric copper cyanide). Biocatalysis and enzymatic synthesis are emerging as highly selective and environmentally benign alternatives for specific transformations.

Energy Efficiency: Employing microwave-assisted or continuous flow synthesis can significantly reduce reaction times and energy consumption compared to traditional batch processing with prolonged heating. researchgate.net

Waste Reduction: Pathways like the de-chlorination followed by hydrolysis for preparing 2,4,6-trifluorobenzoic acid were specifically designed to avoid the formation of hard-to-separate difluorobenzoic acid impurities, thereby reducing waste and simplifying purification. google.com

By optimizing reaction conditions and choosing synthetic routes that align with these principles, the environmental footprint of producing specialty fluorochemicals can be substantially reduced.

Solvent-Free or Low-Solvent Methodologies

The development of solvent-free or low-solvent reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify purification processes, and often decrease reaction times and energy consumption. While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, principles from related syntheses can be extrapolated.

A notable example of a low-solvent approach in the synthesis of a related isomer, 2,4,5-trifluoro-3-hydroxybenzoic acid, involves the decarboxylation of 3,5,6-trifluoro-4-hydroxyphthalic acid. This reaction is conducted by heating the starting material in water within a sealed tube at 140°C google.com. Water as a solvent is non-toxic, non-flammable, and readily available, making this a significantly greener alternative to traditional organic solvents. The use of a sealed reaction vessel allows for temperatures above water's boiling point, accelerating the reaction rate. This methodology, a catalyzed decarboxylation in a dipolar aprotic solvent, could potentially be adapted for the synthesis of this compound from a suitably substituted phthalic acid precursor.

Another relevant industrial process, while not for the target molecule, is the synthesis of 2,4,6-Trifluorobenzoic acid. One patented method involves the de-chlorination of 3,5-dichloro-2,4,6-trifluorobenzonitrile in water using a transition metal catalyst, followed by hydrolysis google.com. This process utilizes water as the primary solvent, highlighting the feasibility of aqueous media in the synthesis of fluorinated benzoic acids.

Further exploration into solid-state synthesis or mechanochemical methods, where reactions are induced by mechanical force rather than by dissolving the reactants, could open new avenues for the solvent-free synthesis of this compound. These techniques have been shown to be effective for a variety of organic transformations and represent a frontier in green synthetic chemistry.

Table 1: Comparison of Solvents in the Synthesis of Fluorinated Benzoic Acids

| Solvent System | Reactant Example | Product Example | Environmental Considerations |

| Water (low-solvent) | 3,5,6-Trifluoro-4-hydroxyphthalic acid | 2,4,5-Trifluoro-3-hydroxybenzoic acid | Non-toxic, non-flammable, readily available. google.com |

| Water | 3,5-dichloro-2,4,6-trifluorobenzonitrile | 2,4,6-Trifluorobenzoic acid | Reduces use of volatile organic compounds. google.com |

| Dipolar Aprotic Solvents (e.g., DMSO, DMF) | 3,4,6-Trifluorophthalic anhydride (B1165640) | 2,4,5-Trifluorobenzoic acid | Effective for dissolution but can be difficult to remove and may have toxicity concerns. google.com |

Atom Economy and Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy indicates a more sustainable process with minimal waste generation.

To improve atom economy, synthetic routes that involve addition reactions or rearrangements are preferable to those relying on substitution or elimination reactions, which inherently generate byproducts. For the synthesis of this compound, a hypothetical atom-economical approach might involve the direct carboxylation of a 2,4,6-trifluorophenol derivative. However, achieving the required regioselectivity for the introduction of the carboxyl group at the 3-position in a highly substituted ring is a significant synthetic hurdle.

Let's consider the atom economy of the final hydrolysis step in the synthesis of 2,4,6-Trifluorobenzoic acid from 2,4,6-trifluorobenzonitrile google.com:

C₇H₂F₃N + 2H₂O → C₇H₃F₃O₂ + NH₃

The molecular weight of 2,4,6-trifluorobenzonitrile (C₇H₂F₃N) is approximately 173.1 g/mol , and the molecular weight of water (H₂O) is 18.015 g/mol . The molecular weight of the desired product, 2,4,6-Trifluorobenzoic acid (C₇H₃F₃O₂), is approximately 192.1 g/mol , and the byproduct, ammonia (B1221849) (NH₃), is 17.03 g/mol .

The percent atom economy is calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

In this case: (192.1 / (173.1 + 2 * 18.015)) x 100 ≈ 91.8%

Table 2: Atom Economy of a Hypothetical Final Step in Synthesis

| Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproducts | Molecular Weight ( g/mol ) | Percent Atom Economy (%) |

| 2,4,6-Trifluorobenzonitrile (C₇H₂F₃N) + 2H₂O | 173.1 + 36.03 | 2,4,6-Trifluorobenzoic acid (C₇H₃F₃O₂) | 192.1 | NH₃ | 17.03 | ~91.8% |

Chemical Reactivity and Derivatization Studies

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, and anhydride (B1165640) formation. The reactivity of this group in 2,4,6-Trifluoro-3-hydroxybenzoic acid is expected to be enhanced due to the electron-withdrawing fluorine atoms, which increase the electrophilicity of the carboxyl carbon.

Esterification of carboxylic acids is a fundamental reaction, typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. For this compound, this reaction would yield the corresponding ester. The general reaction is as follows:

This compound + R-OH ⇌ 2,4,6-Trifluoro-3-hydroxybenzoate + H₂O

While specific examples with this compound are scarce, the synthesis of a related compound, methyl 3-methoxy-2,4,5-trifluorobenzoate, is a known precursor in the synthesis of certain quinolone antibiotics. This suggests that esterification of the carboxylic acid group is a feasible and synthetically useful transformation.

Table 1: Plausible Esterification Reactions of this compound

| Alcohol (R-OH) | Expected Ester Product | Potential Catalyst |

|---|---|---|

| Methanol (B129727) | Methyl 2,4,6-trifluoro-3-hydroxybenzoate | H₂SO₄, HCl |

| Ethanol (B145695) | Ethyl 2,4,6-trifluoro-3-hydroxybenzoate | H₂SO₄, HCl |

Note: This table represents predicted reactions based on general chemical principles, as specific experimental data for this compound is limited.

The carboxylic acid can also be converted to amides by reaction with amines, usually requiring activation of the carboxylic acid, for instance, by conversion to an acyl chloride or through the use of coupling agents. Similarly, anhydride formation can be achieved by dehydration of two molecules of the carboxylic acid, often with a strong dehydrating agent. Given the activated nature of the carboxyl group, these transformations are expected to proceed readily.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group offers another site for derivatization, primarily through reactions like etherification and acylation. Its nucleophilicity is somewhat reduced by the electron-withdrawing fluorine atoms on the ring.

Etherification of the hydroxyl group can be accomplished by reacting this compound with an alkylating agent, such as an alkyl halide, in the presence of a base. The base is necessary to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.

This compound + R-X + Base → 2,4,6-Trifluoro-3-(alkoxy)benzoic acid + HX

For instance, the synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid from the corresponding hydroxybenzoic acid is a documented process, indicating that such alkylation reactions are viable.

The hydroxyl group can undergo acylation to form esters, for example, by reacting with an acyl chloride or an acid anhydride in the presence of a base. This reaction would protect the hydroxyl group or introduce a new functional moiety.

Electrophilic and Nucleophilic Aromatic Substitutions

The aromatic ring of this compound is heavily substituted, which influences its susceptibility to further substitution reactions. The three fluorine atoms are strongly deactivating towards electrophilic aromatic substitution due to their inductive electron withdrawal. Conversely, they activate the ring for nucleophilic aromatic substitution.

The hydroxyl group is an activating, ortho-, para-directing group for electrophilic substitution. However, the combined deactivating effect of the three fluorine atoms and the carboxylic acid group likely makes electrophilic substitution challenging.

On the other hand, the presence of multiple electron-withdrawing fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. A nucleophile could potentially displace one of the fluorine atoms, particularly those at the ortho and para positions relative to the other electron-withdrawing groups. The specific regioselectivity of such a reaction would depend on the reaction conditions and the nature of the nucleophile.

Influence of Fluorine Atoms on Ring Activation/Deactivation

The benzene (B151609) ring of this compound is substituted with both activating and deactivating groups, leading to a complex reactivity profile. The hydroxyl (-OH) group is a powerful activating group, donating electron density to the ring via a resonance effect (+R), thereby favoring electrophilic aromatic substitution.

Conversely, the three fluorine atoms and the carboxylic acid group are deactivating. Fluorine atoms exert a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity and a weaker electron-donating resonance effect (+R) due to their lone pairs. doubtnut.comquora.com In polyfluorinated systems, the cumulative inductive effect typically dominates, withdrawing electron density and deactivating the ring towards electrophilic attack. libretexts.org The presence of multiple electron-withdrawing fluorine atoms significantly increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion. libretexts.org

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |

|---|---|---|---|---|

| -F | 2, 4, 6 | Strongly Deactivating | Weakly Activating | Deactivating |

| -OH | 3 | Weakly Deactivating | Strongly Activating | Activating |

| -COOH | 1 | Deactivating | Deactivating | Deactivating |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is centered on its functional groups.

Oxidation : The phenolic hydroxyl group is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of quinone-like structures or potentially ring-opening under harsh conditions. The specific products would depend on the oxidant used and the reaction conditions. For instance, the oxidation of other hydroxybenzoic acids often proceeds via hydroxylation, as seen in processes involving Fenton's reagent (a mixture of hydrogen peroxide and Fe²⁺ ions). researchgate.net

Reduction : The aromatic ring is generally resistant to reduction due to its inherent stability. However, under forcing conditions, such as high-pressure catalytic hydrogenation, the ring can be reduced to a substituted cyclohexanecarboxylic acid. The carboxylic acid group is more readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the -COOH group to a primary alcohol (-CH₂OH). This reaction would also involve the deprotonation of the acidic hydroxyl and carboxylic protons.

Metal Coordination and Complexation Behavior

Benzoic acid and its derivatives are widely utilized as ligands in coordination chemistry, capable of binding to a diverse range of transition metals as well as s- and p-block elements. nih.govresearchgate.net Upon deprotonation, the resulting carboxylate anion can act as a mono- or bidentate ligand. The acidity of the carboxyl group, and thus its binding affinity, can be fine-tuned by the substituents on the phenyl ring. nih.govresearchgate.net The strongly electron-withdrawing fluorine atoms in this compound increase the acidity of the carboxylic acid group, influencing the pH range over which it can effectively coordinate to metal ions.

Chelation Properties with Transition and Main Group Metals

The structure of this compound, featuring a hydroxyl group positioned ortho to the carboxylic acid group, makes it an excellent candidate for a bidentate chelating agent. Following deprotonation of both the carboxylic acid and the phenolic hydroxyl group, the resulting dianion can coordinate to a metal ion through both the carboxylate oxygen and the phenoxide oxygen. This forms a stable six-membered chelate ring, a highly favored conformation in coordination chemistry.

This chelation motif is analogous to that of other well-known chelating agents like salicylic (B10762653) acid and 2,3-dihydroxybenzoic acid, the latter of which has been studied for its ability to specifically chelate iron in clinical applications. nih.gov Similarly, the related compound 2,4,6-trihydroxybenzoic acid demonstrates diverse binding modes with s-block metal ions, where interactions are primarily ionic. nih.govresearchgate.net Given this structural similarity, this compound is expected to form stable complexes with a variety of metal ions, including transition metals like iron, copper, and zinc, and main group metals.

| Property | Description |

|---|---|

| Coordination Site | Carboxylate oxygen and adjacent phenoxide oxygen |

| Ligand Type | Bidentate |

| Resulting Structure | Stable 6-membered chelate ring |

| Potential Metal Ions | Transition metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺), Main group metals |

Formation of Organometallic Derivatives

The formation of organometallic derivatives of this compound, where a direct carbon-metal bond is formed, is also conceivable. One potential pathway is through directed ortho-metalation. This would involve the deprotonation of the sole ring C-H bond at the C5 position by a strong organometallic base, with the reaction being directed by the coordination of the base to the hydroxyl or carboxylate group. The resulting carbanion could then be trapped by a metal electrophile to form an organometallic compound.

Additionally, the electron-deficient π-system of the fluorinated aromatic ring could potentially form π-complexes with electron-rich, low-valent transition metals. In such complexes, the entire aromatic ring would coordinate to the metal center. However, the specific synthesis and stability of such organometallic derivatives would require dedicated experimental investigation.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,4,6-Trifluoro-3-hydroxybenzoic acid, a combination of proton (¹H), fluorine (¹⁹F), and carbon (¹³C) NMR, along with advanced 2D NMR and heteronuclear NMR techniques, provides a complete picture of its molecular framework.

Proton (¹H) NMR for Aromatic and Hydroxyl Protons

In the ¹H NMR spectrum of a related isomer, 3-Hydroxy-2,4,5-trifluorobenzoic acid, the hydroxyl proton typically appears as a broad singlet in the downfield region, generally between 10-12 ppm. The sole aromatic proton would exhibit splitting patterns due to coupling with the adjacent fluorine atoms. For this compound, the single aromatic proton at the 5-position is expected to show a triplet of triplets or a more complex multiplet due to coupling with the fluorine atoms at the 2, 4, and 6 positions. The hydroxyl proton of the carboxylic acid and the phenolic hydroxyl group would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (at C5) | 7.0 - 7.5 | m |

| -OH (phenolic) | 5.0 - 8.0 | br s |

| -COOH | 10.0 - 13.0 | br s |

Note: Predicted values are based on general principles and data from similar compounds.

Fluorine (¹⁹F) NMR for Fluorine Positions and Coupling Phenomena

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, three distinct signals are expected, one for each fluorine atom, due to their different chemical environments. The fluorine at the 4-position would likely appear at a different chemical shift compared to the fluorines at the 2- and 6-positions, which might be equivalent depending on the rotational barrier of the carboxyl group. The spectra would also display complex coupling patterns (J-coupling) between the fluorine atoms and with the aromatic proton. For the related 3-Hydroxy-2,4,5-trifluorobenzoic acid, distinct chemical shifts for the ortho, meta, and para fluorines are observed, confirming their positions on the aromatic ring. hmdb.ca

Carbon (¹³C) NMR and Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

The ¹³C NMR spectrum of this compound would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the carboxyl group would appear significantly downfield (around 165-175 ppm). The aromatic carbons would resonate in the range of 100-160 ppm, with their chemical shifts influenced by the attached fluorine and hydroxyl groups. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).

Advanced 2D NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would establish the coupling between the aromatic proton and any other protons within coupling distance, although in this specific molecule, it would primarily confirm the absence of proton-proton coupling for the isolated aromatic proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the aromatic proton signal with the signal of the carbon atom to which it is directly attached (C5).

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations (2-3 bonds) between protons and carbons. For instance, the aromatic proton at C5 would show correlations to the carbons at positions C1, C3, C4, and C6, and the hydroxyl proton would show correlations to C3.

Heteronuclear NMR (e.g., ¹¹⁹Sn-NMR for Organometallic Derivatives)

While no specific studies on organometallic derivatives of this compound were found, the use of heteronuclear NMR, such as ¹¹⁹Sn-NMR, is a powerful tool for characterizing organotin carboxylates. In such derivatives, the chemical shift of the ¹¹⁹Sn nucleus provides valuable information about the coordination number and geometry of the tin center. The coupling constants between tin and the nuclei of the ligand (e.g., ¹³C, ¹H) can further elucidate the bonding and structure of these complexes.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the spectra would be characterized by the following key absorptions:

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ is expected for the carboxylic acid hydroxyl group, and a sharper band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

C=O stretching: A strong absorption band for the carboxylic acid carbonyl group is anticipated around 1680–1710 cm⁻¹.

C-F stretching: Strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹, are characteristic of C-F bonds.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene (B151609) ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid -OH | Stretching | 2500 - 3300 (broad) |

| Phenolic -OH | Stretching | 3200 - 3600 |

| Carboxylic Acid C=O | Stretching | 1680 - 1710 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1300 |

Note: Based on typical values for these functional groups.

Chromatographic Methods for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

No specific HRMS data, mass spectrometry fragmentation patterns, X-ray crystallography results, or HPLC analysis methods for this compound were found in the available resources.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of polar, low-volatility compounds like this compound by GC is challenging due to its high melting point and the presence of active carboxylic acid and hydroxyl groups. These functional groups can lead to poor peak shapes, thermal degradation in the injector, and strong interactions with the stationary phase.

To overcome these challenges, derivatization is a common strategy. The acidic and hydroxyl protons are replaced with less polar, more thermally stable groups, thereby increasing the compound's volatility. A widely used method is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) convert the hydroxyl and carboxylic acid groups into their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively. nist.govnist.gov

Analysis of the resulting derivative is typically performed using GC coupled with mass spectrometry (GC-MS). This allows for the separation of the derivatized analyte from other components in a mixture and its subsequent identification based on its mass spectrum. nih.gov For the analogous compound, 3-hydroxybenzoic acid, GC-MS analysis has been reported on its derivatized forms, confirming the utility of this approach. nist.govhmdb.ca The separation would be carried out on a non-polar or medium-polarity capillary column, such as one coated with a 5% phenyl polysiloxane stationary phase.

Table 1: Representative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS or MTBSTFA |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow ~1.0 mL/min |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 500 amu |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used for determining the purity of a sample, identifying compounds, and monitoring the progress of a chemical reaction. openaccesspub.org For this compound, several TLC systems can be employed depending on the analytical goal.

In normal-phase TLC, a polar stationary phase like silica (B1680970) gel is used. researchgate.net Due to the polar nature of the analyte, a mobile phase of intermediate polarity is required to achieve an appropriate retention factor (Rf). A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is common. The addition of a small amount of a strong acid, such as acetic acid or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, which results in sharper spots and more reproducible Rf values. researchgate.net

Alternatively, reversed-phase TLC can be used, which employs a non-polar stationary phase (e.g., silanized silica gel, C18-modified silica) and a polar mobile phase. openaccesspub.org A typical mobile phase for reversed-phase TLC would be a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a buffer or acid to control the pH. openaccesspub.org Visualization of the spots on the TLC plate is readily achieved under UV light at a wavelength of 254 nm, where the aromatic ring will absorb and cause the fluorescent indicator in the plate to be quenched.

Table 2: Potential TLC Systems for this compound

| System Type | Stationary Phase | Mobile Phase Example | Detection |

|---|---|---|---|

| Normal-Phase | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate:Acetic Acid (6:4:0.1 v/v/v) | UV (254 nm) |

| Reversed-Phase | C18-modified Silica Gel | Methanol:Water:Acetic Acid (7:3:0.1 v/v/v) | UV (254 nm) |

| Polar Stationary Phase | Polyamide | Propanol-2:Water (6:4 v/v) | UV (254 nm) |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and decomposition profile of a material.

For this compound, a TGA experiment would reveal the temperature at which it begins to decompose. The analysis would typically be performed under an inert nitrogen atmosphere to prevent oxidative decomposition. The resulting TGA curve would plot the percentage of remaining mass against temperature. A thermally stable compound will show a flat baseline with no mass loss until the onset temperature of decomposition is reached.

The decomposition of benzoic acid derivatives often begins with decarboxylation—the loss of the carboxylic acid group as carbon dioxide (CO₂). For this compound (M.W. 192.09 g/mol ), the loss of CO₂ (M.W. 44.01 g/mol ) would correspond to a theoretical mass loss of approximately 22.9%. Subsequent fragmentation of the resulting trifluorophenol intermediate would occur at higher temperatures, leading to further mass loss. The TGA curve provides a quantitative measure of the compound's stability and can indicate the temperature limits for its handling and processing.

Table 3: Hypothetical TGA Decomposition Profile for this compound

| Temperature Range | Mass Loss (%) | Proposed Lost Fragment |

|---|---|---|

| < 200 °C | ~0% | Stable (No decomposition) |

| 200 - 300 °C | ~23% | CO₂ (Decarboxylation) |

| > 300 °C | Variable | Further fragmentation of the aromatic ring |

UV/Vis Spectroscopy for Electronic Transitions

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The structure of this compound contains several chromophores—the parts of the molecule responsible for light absorption. These include the benzene ring, the carbonyl group (C=O) of the carboxylic acid, and the hydroxyl group (-OH).

The primary electronic transitions expected for this molecule are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding).

π→π Transitions:* These are high-energy transitions associated with the conjugated π-electron system of the aromatic ring. They are typically strong absorptions (high molar absorptivity, ε) and are expected to occur in the UV region, likely below 280 nm.

n→π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen atoms of the carboxyl and hydroxyl groups) to a π* antibonding orbital of the carbonyl group or aromatic ring. These transitions are "forbidden" by symmetry rules, resulting in weak absorptions (low molar absorptivity, ε) at longer wavelengths than the π→π* transitions.

The presence of substituents on the benzene ring affects the wavelength of maximum absorbance (λmax). The hydroxyl group (-OH) is an auxochrome with lone pair electrons that can be delocalized into the ring, which typically causes a bathochromic shift (to longer wavelengths). Conversely, the highly electronegative fluorine atoms may have a more complex influence on the electronic structure and the resulting spectrum. The spectrum is usually recorded in a non-absorbing solvent like ethanol (B145695) or methanol.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected λmax Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π * | Aromatic Ring / Carbonyl | 200 - 280 nm | High |

| n → π * | Carbonyl Group / Hydroxyl Group | 270 - 320 nm | Low |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can predict various properties, such as molecular geometries, electronic distribution, and energies. For molecules similar to 2,4,6-Trifluoro-3-hydroxybenzoic acid, DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to determine optimized geometrical parameters. orientjchem.org These calculations can reveal how substituents like fluorine atoms and hydroxyl groups influence the bond lengths and angles of the benzene (B151609) ring, often causing slight distortions from a perfect hexagonal structure. orientjchem.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions and chemical reactivity. The MEP map illustrates regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and fluorine, and regions of positive potential, usually found around hydrogen atoms. For aromatic acids, the MEP analysis can highlight the acidic nature of the carboxylic proton and the potential for hydrogen bonding.

Conformational Analysis and Energy Landscapes

The presence of the carboxylic acid and hydroxyl groups allows for potential rotational isomers (conformers) in this compound. Conformational analysis involves calculating the energy of the molecule as a function of the torsion angles of these substituent groups. This analysis helps identify the most stable (lowest energy) conformation and the energy barriers between different conformers. The orientation of the carboxyl group relative to the plane of the aromatic ring is a key factor. In related substituted benzoic acids, it has been observed that the carboxyl group is often twisted out of the plane of the benzene ring. For instance, in the crystal structure of 2,4,6-Trifluorobenzoic acid, the carboxyl group plane forms a significant angle with the aromatic system's plane. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. Theoretical calculations, particularly using DFT, can predict vibrational frequencies (FTIR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). For instance, in studies of similar molecules like 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations have been successfully used to assign vibrational modes observed in experimental spectra. orientjchem.org Such predictions for this compound would be invaluable for its structural characterization.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, providing insights into reaction kinetics. For a molecule like this compound, these methods could be applied to study reactions such as esterification, decarboxylation, or electrophilic aromatic substitution, determining the most likely pathways and the structures of the high-energy transition states involved.

Quantitative Structure-Reactivity Relationships (QSAR) Studies (Excluding Biological/Clinical)

Quantitative Structure-Reactivity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with their chemical reactivity. These studies use molecular descriptors, which are numerical values derived from the chemical structure, to build mathematical models that can predict the reactivity of new, unmeasured compounds. For substituted benzoic acids, descriptors could include electronic parameters (like Hammett constants), steric parameters (like Taft constants), and quantum chemical descriptors (like HOMO/LUMO energies or atomic charges). A QSAR study on a series of related fluorinated hydroxybenzoic acids could, for example, predict their acidity (pKa) based on the nature and position of the substituents, providing a deeper understanding of structure-reactivity trends.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

The unique electronic and steric properties of 2,4,6-Trifluoro-3-hydroxybenzoic acid make it a valuable precursor in the synthesis of a variety of complex organic structures. The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the fluorinated aromatic ring—allows for a wide range of chemical transformations.

Building Block for Complex Fluorinated Organic Compounds

This compound serves as a fundamental starting material for the synthesis of more intricate fluorinated molecules. The fluorine atoms on the aromatic ring significantly influence the acidity of the carboxylic acid and the hydroxyl group, as well as the regioselectivity of further chemical modifications. This allows for controlled and specific reactions to build complex molecular architectures that are of interest in medicinal chemistry and agrochemical research. While specific, publicly documented examples of its direct use are not extensively detailed, the general principles of fluorinated building blocks suggest its utility in creating novel compounds with tailored biological and chemical properties.

Precursor for Advanced Aromatic Scaffolds

The trifluorinated and hydroxylated benzene (B151609) ring of this compound is an ideal platform for the construction of advanced aromatic and heteroaromatic scaffolds. Through various synthetic methodologies, the functional groups of this molecule can be manipulated to participate in cyclization and cross-coupling reactions. This facilitates the synthesis of polycyclic aromatic compounds and heterocyclic systems, which are core structures in many functional materials and pharmacologically active agents. The strategic placement of fluorine atoms can enhance the metabolic stability and binding affinity of the resulting molecules.

Applications in Polymer Science

The integration of fluorine into polymers is a well-established strategy for enhancing their thermal stability, chemical resistance, and other physical properties. This compound presents itself as a promising monomer for the creation of novel fluorinated polymers.

Monomer for Fluorinated Polymers with Enhanced Properties

As a difunctional monomer, possessing both a carboxylic acid and a hydroxyl group, this compound can potentially undergo polycondensation reactions to form fluorinated polyesters or other related polymers. The high fluorine content of this monomer is expected to impart desirable characteristics to the resulting polymers, such as low surface energy, high thermal stability, and excellent resistance to chemical degradation. The specific properties of these polymers would be influenced by the arrangement of the fluorine atoms on the aromatic backbone.

| Potential Polymer Property | Contribution from this compound |

| Thermal Stability | The strong carbon-fluorine bonds contribute to a high-energy barrier for thermal decomposition. |

| Chemical Resistance | The electron-withdrawing nature of fluorine atoms protects the polymer backbone from chemical attack. |

| Low Surface Energy | The presence of fluorine atoms leads to materials with low surface tension, resulting in hydrophobic and oleophobic properties. |

| Optical Properties | Fluorination can lower the refractive index of the polymer, which is advantageous for optical applications. |

Development of High-Performance Coatings and Films

Polymers derived from this compound, or those incorporating it as a comonomer, have the potential to be used in the formulation of high-performance coatings and films. The anticipated properties of such materials, including hydrophobicity, chemical inertness, and durability, make them suitable for applications in protective coatings for various substrates, anti-fouling surfaces, and advanced optical films. The development of such materials is an active area of research in materials science.

Contributions to Advanced Materials

Beyond its role in organic synthesis and polymer science, the unique molecular structure of this compound suggests its potential utility in the broader field of advanced materials. The ability of the hydroxyl and carboxylic acid groups to participate in hydrogen bonding and coordination with metal ions opens up possibilities for its use in the design of metal-organic frameworks (MOFs) and other supramolecular assemblies. The presence of the fluorinated ring could be leveraged to create materials with specific electronic or guest-binding properties. Further research in this area is needed to fully explore the contributions of this compound to the development of novel advanced materials.

Use in Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

Research into the application of this compound as a component in liquid crystals or for the development of Organic Light-Emitting Diodes (OLEDs) has not been documented in available scientific literature. While fluorinated benzoic acid derivatives are of general interest in materials science for their unique electronic and physical properties, specific studies detailing the synthesis, properties, and performance of liquid crystals or OLEDs incorporating this compound have not been found.

Components in Metal-Organic Frameworks (MOFs)

There are no published reports or data indicating the use of this compound as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The design and synthesis of MOFs rely on the specific geometry and functional groups of the organic ligands. However, the scientific community has not reported the successful integration of this particular compound into a MOF structure.

Utility in Analytical Chemistry

The utility of this compound in the field of analytical chemistry is not established in the available literature.

Reference Standard in Chromatographic and Spectroscopic Methods

No evidence was found to suggest that this compound is used as a reference standard for analytical methods such as chromatography (HPLC, GC) or spectroscopy (NMR, IR, Mass Spectrometry). It is not listed in catalogs of major analytical standard providers for these purposes.

Reagent for Specific Analytical Derivatizations

There is no information available to support the use of this compound as a derivatizing agent in analytical chemistry. Derivatization is used to modify an analyte to improve its detection or separation, but this compound has not been identified as a reagent for such applications.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of polysubstituted benzenes is often complex, requiring careful strategic planning to manage the directing effects of various functional groups. fiveable.melibretexts.orgpressbooks.pub Current synthetic routes to compounds like 2,4,6-Trifluoro-3-hydroxybenzoic acid may rely on multi-step processes that can be resource-intensive and generate significant waste. Future research is therefore aimed at creating more atom-economical, energy-efficient, and environmentally benign synthetic pathways.

Exploration of Novel Catalytic Systems

A key challenge in synthesizing polyfluorinated aromatics is the precise and efficient introduction of fluorine atoms. rsc.org Transition-metal catalysis has emerged as a powerful tool for C-H bond functionalization and fluorination. beilstein-journals.org Future efforts will likely focus on developing novel catalytic systems that can bypass traditional, harsher methods. Palladium-catalyzed C-H fluorination, for instance, offers a promising route for the direct introduction of fluorine onto an aromatic ring under milder conditions. beilstein-journals.orgresearchgate.net Research into custom-designed ligands, such as biarylphosphines, could enhance catalyst activity and selectivity, leading to higher yields and fewer byproducts. researchgate.netacs.org The development of catalysts based on more abundant and less toxic metals like copper or nickel is also a critical area of investigation for improving the sustainability of the synthesis. beilstein-journals.org

| Catalyst System | Potential Advantages for Synthesis | Research Focus |

| Palladium-based | High selectivity for C-H fluorination, functional group tolerance. beilstein-journals.orgossila.com | Development of advanced ligands to improve catalyst turnover and stability. |

| Copper-based | Lower cost, good for site-selective fluorination. beilstein-journals.org | Overcoming challenges with catalyst stability and reaction scope. |

| Photoredox Catalysis | Utilizes visible light, enables reactions under mild conditions. mdpi.com | Exploring new photocatalysts for efficient energy transfer and radical generation. |

Continuous Flow Chemistry Approaches

Continuous flow chemistry is a transformative technology that offers significant advantages over traditional batch synthesis, particularly for hazardous reactions like fluorination. researchgate.netnih.gov Handling reagents such as fluorine gas can be dangerous on a large scale in batch reactors, but flow systems mitigate these risks by using small reaction volumes at any given time. acs.orgdurham.ac.uk This technology allows for enhanced heat and mass transfer, leading to better reaction control, higher yields, improved safety, and easier scalability. nih.govmit.edu Future research will explore the adaptation of synthetic steps for this compound into a continuous flow process. This could involve packed-bed reactors with immobilized catalysts or reagents, streamlining the synthesis and purification stages into a single, automated sequence. researchgate.netnih.gov

Discovery of New Chemical Transformations and Derivatizations

The reactivity of this compound is governed by its three distinct functional groups. The carboxylic acid can be converted into esters, amides, or acyl halides; the hydroxyl group can be alkylated or acylated; and the fluorinated aromatic ring is susceptible to nucleophilic aromatic substitution. Future research will focus on exploring the interplay between these groups to unlock new chemical transformations and create a diverse library of derivatives.

Derivatization of the carboxylic acid group is a primary avenue for creating new molecules. nih.gov Esterification or amidation can produce a range of compounds with tailored physical and chemical properties. mdpi.comacs.org For example, reacting the acid with various alcohols or amines can yield derivatives with different solubilities, thermal stabilities, or biological activities. Novel derivatization methods, such as using diphenyl diazomethane (B1218177) for rapid esterification, could accelerate the synthesis of these new compounds for screening and application studies. nih.gov

| Derivative Class | Synthetic Precursor | Potential Properties/Applications |

| Esters | Carboxylic Acid + Alcohol | Liquid crystals, polymers, pharmaceutical intermediates. mdpi.com |

| Amides | Carboxylic Acid + Amine | Biologically active molecules, stable structural motifs. acs.org |

| Ethers | Hydroxyl Group + Alkyl Halide | Modified solubility, protecting group for further synthesis. |

| Substitution Products | Aromatic Ring + Nucleophile | Highly functionalized core structures for complex molecules. |

Expansion of Advanced Material Applications

The high fluorine content and functional handles of this compound make it an attractive building block for advanced materials. Fluorinated materials are known for their unique properties, including high thermal stability, chemical inertness, and hydrophobicity. mdpi.comacs.org

Integration into Responsive or Smart Materials

Smart materials can change their properties in response to external stimuli like pH, light, or temperature. idu.ac.idoaepublish.com The hydroxyl and carboxylic acid groups of this compound are pH-responsive, making the molecule a candidate for integration into smart hydrogels or polymers. These materials could find applications in areas such as controlled drug delivery or chemical sensing. For instance, a polymer incorporating this molecule could be designed to release a therapeutic agent in the slightly acidic microenvironment of a tumor. Research in this area would involve synthesizing polymers with the benzoic acid derivative as a monomer or a pendant group and studying their response to environmental changes. mdpi.com

Exploration in Nanoscience and Nanotechnology

In nanoscience, fluorinated molecules are used to create functional surfaces and nanoparticles. nih.govku.edu The unique properties of fluorine can drive self-assembly and impart stability. researchgate.net this compound could be used as a ligand to stabilize metal nanoparticles, such as gold or silver nanoparticles. nih.govmdpi.com The resulting fluorinated shell could enhance the stability and alter the surface properties of the nanoparticles, making them useful for applications in biomedical imaging or as sensors. researchgate.netnih.gov The development of fluorinated nanoparticles is a growing field, with potential uses in targeted drug delivery and as contrast agents for 19F-MRI. ku.edunih.gov Future studies would explore the synthesis of such nanoparticles and characterize their behavior in biological and chemical systems.

Deeper Computational Insights into Reactivity and Properties

Key areas for future computational investigation include:

Electronic Properties and Reactivity: DFT calculations can map the electron density distribution, identifying electrophilic and nucleophilic sites. This would provide a theoretical basis for predicting its reactivity in various organic reactions. The strong electron-withdrawing nature of the fluorine atoms is expected to significantly influence the acidity of the carboxylic acid and the phenolic hydroxyl group.

Intramolecular Interactions: A crucial aspect to investigate is the potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom or the carboxylic acid group. Such interactions would have a profound impact on the molecule's conformational preferences and, consequently, its biological activity and material properties.

Spectroscopic Characterization: Computational models can predict spectroscopic data (e.g., NMR, IR spectra), which would be invaluable for the unambiguous identification and characterization of the compound and its derivatives.

Interaction with Biological Targets: Should this molecule be explored for pharmaceutical applications, molecular docking studies could predict its binding affinity and mode of interaction with specific biological targets, such as enzymes. nih.gov

A comparative computational study with its isomers, such as 2,4,5-Trifluoro-3-hydroxybenzoic acid, would also provide valuable insights into how the substitution pattern influences the molecule's properties.

Strategies for Large-Scale Production and Industrial Relevance

The industrial viability of this compound is intrinsically linked to the development of efficient and scalable synthesis routes. While specific large-scale production methods for this compound are not well-documented, existing strategies for related fluorinated aromatic compounds can provide a foundational framework. google.comchemicalbook.com

Challenges and future research directions in the synthesis and production of this compound include:

Regioselectivity of Reactions: A significant challenge in the synthesis of polysubstituted aromatics is controlling the regioselectivity of the reactions. The introduction of the hydroxyl group at a specific position on a pre-existing trifluorinated benzene (B151609) ring, or vice-versa, will require carefully optimized reaction conditions.

Harsh Reaction Conditions: Many fluorination and hydroxylation reactions require harsh conditions, such as high temperatures, high pressures, and the use of corrosive or hazardous reagents. Developing milder and more environmentally benign reaction conditions is a key goal for sustainable industrial production.

Purification and Impurity Profile: The purification of the final product to a high degree of purity is essential, particularly for pharmaceutical applications. The development of efficient purification methods to remove starting materials, by-products, and isomers will be necessary.

One potential, albeit challenging, avenue for future exploration could be the adaptation of microbial synthesis routes, which are being investigated for the production of other hydroxybenzoic acids. researchgate.net However, the incorporation of multiple fluorine atoms would likely require significant metabolic engineering efforts.

The potential industrial relevance of this compound lies in its utility as a versatile intermediate. Its trifluorinated and hydroxylated scaffold could be attractive for the synthesis of novel agrochemicals, pharmaceuticals, and high-performance polymers. chemimpex.com For instance, fluorinated benzoic acids are known precursors for certain antibacterial agents. google.com The presence of the hydroxyl group offers a further point for chemical modification, allowing for the creation of a diverse range of derivatives.

To enhance its industrial relevance, future research should not only focus on optimizing the synthesis but also on exploring the applications of its derivatives in various fields.

Below is a table summarizing the key future research directions and associated challenges:

| Research Area | Key Objectives | Challenges |

| Computational Insights | - Elucidate electronic properties and reactivity. - Investigate intramolecular interactions. - Predict spectroscopic data for characterization. - Perform molecular docking studies for potential biological targets. | - Lack of existing experimental data for validation. - Complexity of accurately modeling multiple interacting functional groups. |

| Large-Scale Production | - Identify cost-effective and readily available starting materials. - Develop synthetic routes with high regioselectivity. - Optimize reaction conditions to be milder and more sustainable. - Establish efficient purification protocols. | - Scarcity and high cost of suitable starting materials. - Difficulty in controlling the position of substituents on the aromatic ring. - Potential for hazardous by-products and environmental concerns. - Achieving high purity required for specific applications. |

Q & A

Q. What are the common synthetic routes for 2,4,6-Trifluoro-3-hydroxybenzoic acid, and what methodological considerations are critical for success?

- Answer: The synthesis typically involves halogenation and hydroxylation steps. Key routes include:

- Fluorination of hydroxybenzoic acid derivatives : Direct fluorination using agents like HF or KF under controlled conditions. For example, fluorination at the 2,4,6-positions can be achieved via electrophilic substitution, with careful temperature control (50–80°C) to avoid over-fluorination .

- Hydrolysis of trifluoromethyl precursors : Hydrolysis of 2,4,6-trifluorobenzonitrile derivatives using acidic or basic conditions (e.g., H₂SO₄ or NaOH) at elevated temperatures (100–120°C) .

- Deamination : Conversion of 2,4,6-trifluoro-3-aminobenzoic acid via diazotization followed by hydrolysis, requiring precise pH control to minimize side reactions .

Critical Considerations : Purity of starting materials, reaction time optimization, and use of anhydrous solvents to prevent hydrolysis side reactions.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Answer:

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine positions and quantifying substitution efficiency. For example, distinct chemical shifts for -CF₃ groups (~-60 to -70 ppm) and aromatic fluorines (~-110 to -120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M-H]⁻ peak at m/z 212.01 for C₇H₂F₃O₃) and detects impurities. Fragmentation patterns help identify hydroxyl and fluorine substituents .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solubility and stability .

Advanced Research Questions

Q. How can fluorination efficiency be optimized in the synthesis of this compound, and what are the trade-offs between different catalysts?

- Answer:

- Catalyst Selection :

- KF/Al₂O₃ : Provides high fluorination yields (up to 85%) but requires prolonged reaction times (24–48 hrs) .

- Ionic Liquids (e.g., [BMIM][BF₄]) : Enhance reaction rates via polar interactions, achieving 90% yield in 12 hrs but requiring post-reaction purification .

- Trade-offs : While ionic liquids reduce energy consumption, they complicate solvent recovery. KF/Al₂O₃ is cost-effective but less efficient for sterically hindered substrates.

Q. How do substituent effects (e.g., fluorine vs. chlorine) influence the acidity and reactivity of this compound?

- Answer:

- Acidity : Fluorine’s strong electron-withdrawing effect increases acidity (pKa ~1.5–2.0) compared to non-fluorinated analogs (pKa ~2.5–3.0). Chlorine substitution (e.g., 3,5-dichloro-4-hydroxybenzoic acid) further lowers pKa (~1.0) due to greater inductive effects .

- Reactivity : Fluorine enhances electrophilic aromatic substitution (EAS) at the 3-position but reduces nucleophilic attack on the carboxyl group. Steric hindrance from -CF₃ groups slows esterification kinetics .

Q. What strategies mitigate instability of this compound under aqueous or oxidative conditions?

- Answer:

- Storage : Anhydrous conditions (e.g., sealed vials with molecular sieves) prevent hydrolysis. Avoid exposure to light, which accelerates decomposition .

- Stabilizers : Addition of 1–5% ascorbic acid reduces oxidative degradation in aqueous buffers (pH 4–6) .

- Derivatization : Converting to methyl esters or amides improves stability for long-term biological assays .

Methodological Challenges and Contradictions

- Synthesis Contradictions : suggests bromination via deamination is feasible, but highlights competing hydrolysis pathways unless pH is tightly controlled (<2). This underscores the need for stepwise optimization.

- Analytical Limitations : While ¹⁹F NMR is highly specific (), overlapping signals in crowded aromatic regions may require 2D NMR (e.g., HSQC) for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.